
(R)-1-Aminoindane-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Aminoindane-d3 Hydrochloride is a deuterated derivative of ®-1-Aminoindane, a compound known for its applications in various scientific fields. The deuterium labeling (d3) is used to trace the compound in metabolic studies and other research applications. This compound is particularly valuable in the study of biochemical pathways and drug metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Aminoindane-d3 Hydrochloride typically involves the deuteration of ®-1-Aminoindane. The process begins with the preparation of ®-1-Aminoindane, which can be synthesized through several methods, including the reduction of indanone derivatives. The deuteration is achieved by using deuterium gas or deuterated reagents under specific reaction conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of ®-1-Aminoindane-d3 Hydrochloride involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes.
化学反応の分析
Types of Reactions: ®-1-Aminoindane-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted derivatives, which are valuable in further research and development.
科学的研究の応用
®-1-Aminoindane-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: The compound is used in the study of neurotransmitter systems and their interactions with different receptors.
Medicine: It is valuable in drug development and pharmacokinetic studies to trace the metabolism and distribution of drugs in the body.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
作用機序
The mechanism of action of ®-1-Aminoindane-d3 Hydrochloride involves its interaction with various molecular targets and pathways. The deuterium labeling allows researchers to trace the compound and study its effects on different biochemical pathways. The compound can interact with neurotransmitter receptors, enzymes, and other proteins, providing valuable insights into their function and regulation.
類似化合物との比較
®-1-Aminoindane: The non-deuterated version of the compound, used in similar research applications.
(S)-1-Aminoindane: The enantiomer of ®-1-Aminoindane, with different stereochemistry and potentially different biological activity.
Deuterated Amines: Other deuterated amines used as tracers in metabolic studies.
Uniqueness: ®-1-Aminoindane-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms do not significantly alter the chemical properties of the compound but allow for precise tracking in various research applications.
特性
IUPAC Name |
(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-GYQYCVPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

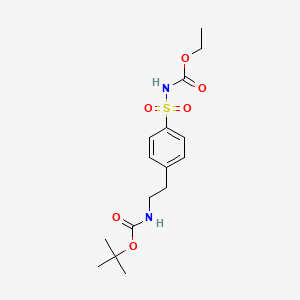
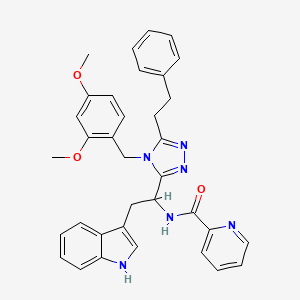


![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
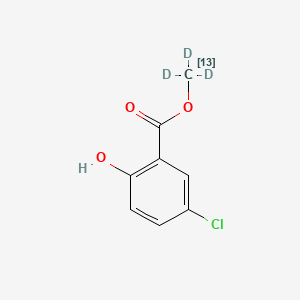
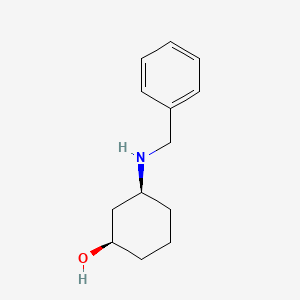
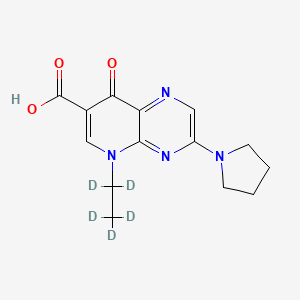
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
